molecular formula C41H64O10Si2 B027129 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III CAS No. 149107-84-6

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III

Cat. No.: B027129
CAS No.: 149107-84-6
M. Wt: 773.1 g/mol
InChI Key: ZTAIYJPKYUNPKQ-RHJDUELYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III is a derivative of Baccatin III, a naturally occurring diterpenoid compound found in the yew tree (Taxus species). This compound is of significant interest due to its role as an intermediate in the synthesis of paclitaxel (Taxol), a widely used anticancer drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III typically involves the chemical modification of Baccatin III. The process generally includes the protection of hydroxyl groups using triethylsilyl groups. This is achieved through a series of steps involving the reaction of Baccatin III with triethylsilyl chloride in the presence of a base such as imidazole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the extraction of Baccatin III from natural sources, followed by its chemical modification to introduce the triethylsilyl groups. This process is carried out under controlled conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-30-23-31-40(25-47-31,49-27(8)42)34-36(48-37(45)28-21-19-18-20-22-28)41(46)24-29(43)26(7)32(38(41,9)10)33(35(44)39(30,34)11)51-53(15-4,16-5)17-6/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,33+,34-,36-,39+,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAIYJPKYUNPKQ-RHJDUELYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O10Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471292
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,13-dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149107-84-6
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,13-dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III
Reactant of Route 2
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III
Reactant of Route 3
Reactant of Route 3
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III
Reactant of Route 4
Reactant of Route 4
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III
Reactant of Route 5
Reactant of Route 5
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III
Reactant of Route 6
Reactant of Route 6
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.